molecular formula C8H7IN2O B13665367 3-Iodo-5-methoxyimidazo[1,2-a]pyridine

3-Iodo-5-methoxyimidazo[1,2-a]pyridine

Cat. No.: B13665367
M. Wt: 274.06 g/mol
InChI Key: XAKRKXSJURINQU-UHFFFAOYSA-N
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Description

3-Iodo-5-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-methoxyimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by iodination and methoxylation. One common method is the Groebke-Blackburn three-component reaction, which involves the reaction of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction can be carried out under mild conditions and provides a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of microwave irradiation and solvent-free conditions has been reported to enhance the efficiency and yield of the synthesis . Additionally, the use of environmentally benign methods, such as metal-free catalysis, is gaining popularity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.

    Coupling Reactions: The methoxy group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in polar solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, deiodinated derivatives, and coupled products with extended conjugation.

Mechanism of Action

The mechanism of action of 3-Iodo-5-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-5-methoxyimidazo[1,2-a]pyridine is unique due to the presence of both iodine and methoxy groups, which enhance its reactivity and potential applications. The combination of these substituents provides a versatile scaffold for the development of new compounds with diverse biological activities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Iodo-5-methoxyimidazo[1,2-a]pyridine derivatives?

Key methodologies include:

  • Iodine-catalyzed condensation : Efficient for introducing iodine at C-3 under solvent-free conditions, achieving yields up to 83% .
  • Suzuki coupling : Enables aryl group introduction using 4-cyanophenylboronic acid and palladium catalysts, critical for functionalizing the core structure .
  • Friedel-Crafts acylation : Acetylates the C-3 position with Lewis acid catalysts (e.g., AlCl₃), optimized for high regioselectivity and purity .
  • Multicomponent reactions : One-pot synthesis using 2-aminopyridines, aldehydes, and alkynes under microwave irradiation or copper catalysis .

Q. How do substituent positions influence the biological activity of imidazo[1,2-a]pyridine derivatives?

  • Para-substituents : Nitro groups at the para position (e.g., 10a, 10c) enhance anticancer activity (IC₅₀ ~11 µM in HepG2) due to reduced steric hindrance and improved electronic interactions .
  • Ortho-substituents : Nitro groups at ortho positions (e.g., 10e, 10l) show lower activity due to steric clashes with the imidazo ring .
  • Methoxy groups : At C-5, methoxy improves solubility and hydrogen bonding with biological targets .

Q. What spectroscopic techniques are essential for characterizing these derivatives?

  • ¹H/¹³C NMR : Identifies substituent positions (e.g., δ 8.50 ppm for aromatic protons in iodinated derivatives) .
  • FT-IR : Confirms functional groups (e.g., NH stretching at 3336 cm⁻¹) .
  • ESI-HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 225.1145) .

Advanced Research Questions

Q. How are structure-activity relationships (SAR) analyzed for these compounds?

  • Step 1 : Synthesize analogs with varied substituents (e.g., electron-donating amines vs. electron-withdrawing nitro groups).
  • Step 2 : Test cytotoxicity across cancer cell lines (e.g., IC₅₀ values for HepG2, MCF-7) .
  • Step 3 : Perform computational docking to predict binding modes with targets like IGF-1R kinase. Compounds with tert-butylamino groups (e.g., 12b) show enhanced kinase inhibition due to hydrophobic interactions .

Q. How can electronic effects be optimized for enhanced bioactivity?

  • Push-pull strategy : Combine electron-donating (e.g., methoxy at C-5) and electron-withdrawing groups (e.g., nitro at C-2) to enhance charge transfer. Example: 12b (IC₅₀ = 11 µM) outperforms analogs lacking this synergy .
  • Steric tuning : Bulky groups (e.g., cyclohexylamine) at C-3 improve membrane penetration .

Q. What intermolecular interactions govern crystallographic packing?

  • π-π stacking : Dominates in imidazo[1,2-a]pyridines, stabilizing crystal lattices .
  • C-H⋯N bonds : Critical for stabilizing nitro-substituted derivatives. Methoxy groups at C-5 alter packing by introducing directional H-bonds .

Q. How are contradictory cytotoxicity data resolved?

  • Cell line variability : For example, 12b shows IC₅₀ = 11 µM in HepG2 but 91 µM in Vero cells, necessitating cross-validation with apoptosis assays .
  • Assay controls : Include positive controls (e.g., doxorubicin) and normalize data to cell viability markers (e.g., ATP levels) .

Q. What green chemistry approaches apply to synthesis?

  • Solvent-free reactions : Et₃N-catalyzed one-pot methods achieve >90% regioselectivity .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 3-amino derivatives in 15 minutes) .

Q. How are in vivo models used to validate therapeutic potential?

  • Anti-inflammatory studies : Derivatives reduce TNF-α and IL-6 in murine models at 10 mg/kg/day, with minimal hepatotoxicity .
  • Anticancer efficacy : Xenograft models demonstrate tumor volume reduction (e.g., 50% in 14 days) for compounds like 12b .

Q. How does computational chemistry aid derivative design?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection .
  • Molecular docking : Identifies binding poses with kinases (e.g., methoxy groups form H-bonds with ATP-binding pockets) .

Properties

Molecular Formula

C8H7IN2O

Molecular Weight

274.06 g/mol

IUPAC Name

3-iodo-5-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H7IN2O/c1-12-8-4-2-3-7-10-5-6(9)11(7)8/h2-5H,1H3

InChI Key

XAKRKXSJURINQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=NC=C(N21)I

Origin of Product

United States

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